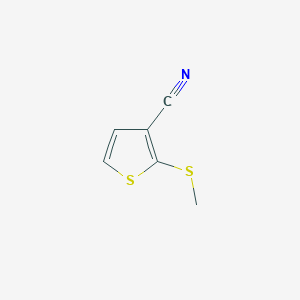

3-Thiophenecarbonitrile, 2-(methylthio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Thiophenecarbonitrile, 2-(methylthio)- is a useful research compound. Its molecular formula is C6H5NS2 and its molecular weight is 155.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Thiophenecarbonitrile, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophenecarbonitrile, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis Applications

3-Thiophenecarbonitrile, 2-(methylthio)- serves as an important building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Thiophene Derivatives: The compound can be reacted with other reagents to synthesize complex thiophene derivatives. For instance, it can be used to produce 2,4-dinaphthyl-3-cyanothiophene through a reaction with iodonaphthalene, demonstrating its utility in creating novel materials for organic electronics and optoelectronics .

- Building Block for Copolymers: This compound is a precursor for synthesizing new alternating thiophene copolymers, which are valuable in the development of conductive materials and organic photovoltaics .

The biological activities of 3-Thiophenecarbonitrile, 2-(methylthio)- have been the focus of numerous studies, highlighting its potential therapeutic applications:

- Antimicrobial Properties: Thiophene derivatives have been shown to exhibit significant antimicrobial activity against various bacterial strains. For example, compounds derived from thiophene structures often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity: Research indicates that thiophene derivatives possess antioxidant properties that may help combat oxidative stress-related diseases. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

- Neuroprotective Effects: Some studies suggest that thiophene-based compounds may act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease . This highlights the potential for developing cognitive enhancement therapies.

Material Science Applications

3-Thiophenecarbonitrile, 2-(methylthio)- is also relevant in material science due to its unique structural properties:

- Conductive Polymers: The ability of thiophene derivatives to form conductive materials makes them suitable for applications in organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability .

- Dyes and Sensors: The vibrant colors associated with thiophene derivatives make them useful as dyes in various applications. Additionally, their electronic properties allow them to be utilized in sensors for detecting environmental pollutants and biological agents .

Case Studies and Research Findings

Several studies have documented the applications of 3-Thiophenecarbonitrile, 2-(methylthio)-:

- In a study published in the Journal of Organometallic Chemistry, researchers explored the extension of Heck reactions using activated thiophenes, highlighting the versatility of this compound in synthetic organic chemistry .

- A comprehensive review on tetrahydrobenzo[b]thiophene derivatives indicated their significant biological activities, including anti-inflammatory effects and potential use as allosteric enhancers for adenosine receptors .

Data Tables

Table 1: Biological Activity Comparison of Thiophene Derivatives

| Activity Type | Compound Tested | Effectiveness (IC50 or Zone of Inhibition) |

|---|---|---|

| Antimicrobial | Various Thiophene Derivatives | Significant against S. aureus (20 mm) |

| Antioxidant | Tetrahydrobenzo[b]thiophenes | Comparable to ascorbic acid |

| Acetylcholinesterase Inhibition | Selected Thiophenes | Higher inhibition than donepezil |

Table 2: Synthesis Pathways Involving 3-Thiophenecarbonitrile, 2-(methylthio)-

| Reaction Type | Reactants | Product |

|---|---|---|

| Heck Reaction | Iodonaphthalene + 3-Thiophenecarbonitrile | 2,4-Dinaphthyl-3-cyanothiophene |

| Gewald Reaction | Malononitrile + Ketones | Various Thiophene Derivatives |

特性

CAS番号 |

116170-86-6 |

|---|---|

分子式 |

C6H5NS2 |

分子量 |

155.2 g/mol |

IUPAC名 |

2-methylsulfanylthiophene-3-carbonitrile |

InChI |

InChI=1S/C6H5NS2/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 |

InChIキー |

CNRRZYYKTUYCNK-UHFFFAOYSA-N |

正規SMILES |

CSC1=C(C=CS1)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。